molecular formula C12H16OS2 B14515758 S-n-Butyl (phenylthio)thioacetate CAS No. 63006-69-9

S-n-Butyl (phenylthio)thioacetate

Cat. No.: B14515758
CAS No.: 63006-69-9
M. Wt: 240.4 g/mol
InChI Key: XCPSUCLXRBPIJL-UHFFFAOYSA-N
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Description

S-n-Butyl thioacetate (CAS 928-47-2) is a thioester with the molecular formula C₆H₁₂OS and a molecular weight of 132.23 g/mol . Its structure consists of an acetyl group (CH₃CO-) bonded to a sulfur atom, which is further linked to an n-butyl chain. Thioesters like this are critical intermediates in organic synthesis, particularly in nucleophilic substitution reactions and biochemical processes.

Properties

CAS No.

63006-69-9

Molecular Formula

C12H16OS2

Molecular Weight

240.4 g/mol

IUPAC Name

S-butyl 2-phenylsulfanylethanethioate

InChI

InChI=1S/C12H16OS2/c1-2-3-9-14-12(13)10-15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

XCPSUCLXRBPIJL-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=O)CSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-n-Butyl (phenylthio)thioacetate can be achieved through several methods. One efficient method involves the reaction of phenylthiol with butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium to enhance the nucleophilicity of the thiolate anion, which facilitates the nucleophilic displacement reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

S-n-Butyl (phenylthio)thioacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-n-Butyl (phenylthio)thioacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which S-n-Butyl (phenylthio)thioacetate exerts its effects involves the nucleophilic attack of the thiolate anion on electrophilic centers. This reaction mechanism is crucial in the formation of thioesters and other sulfur-containing compounds. The molecular targets and pathways involved include various enzymes and proteins that interact with the thiolate anion .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Notes
S-n-Butyl thioacetate 928-47-2 C₆H₁₂OS 132.23 Linear alkyl (n-butyl) Higher volatility; used in organic synthesis
S-Phenyl thioacetate 934-87-2 C₈H₈OS 152.21 Aromatic (phenyl) Discontinued commercially; low solubility in polar solvents
Allyl thioacetate 23973-51-5 C₅H₈OS 116.18 Unsaturated alkyl Reacts readily in radical polymerizations
Benzyl thioacetate 32362-99-5 C₉H₁₀OS 166.24 Aromatic (benzyl) Used in fragrance and pharmaceutical synthesis
S-tert-Butyl thioacetate 999-90-6 C₆H₁₂OS 132.23 Branched alkyl Steric hindrance reduces nucleophilic reactivity

Reactivity and Stability

  • Steric Effects: S-tert-Butyl thioacetate exhibits lower reactivity in nucleophilic substitutions compared to S-n-Butyl thioacetate due to steric hindrance from its branched structure . Similarly, bulky substituents in monoterpene-derived thioacetates (e.g., from verbenone) resist reactions with reagents like the Rupert–Prakash system .
  • Aromatic vs. Alkyl Substituents: S-Phenyl thioacetate’s aromatic group increases its molecular weight and lipophilicity, reducing solubility in polar solvents. This contrasts with S-n-Butyl thioacetate, which is more volatile and soluble in non-polar media .

Research Findings and Patent Landscape

  • Synthetic Challenges: The synthesis of thioacetates with bulky substituents (e.g., verbenone-derived) achieves moderate yields (71%) but faces limitations in further functionalization due to steric effects .
  • Patent Trends : Thioacetate compounds are patented for diverse applications, including antimicrobial agents and polymer modifiers, highlighting the importance of substituent-driven customization .

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